Cas no 100-46-9 (Phenylmethanamine)

Phenylmethanamine structure
Phenylmethanamine structure
Phenylmethanamine
100-46-9
C7H9N
107.153061628342
MFCD00008106
35088
7504

Phenylmethanamine Properties

Names and Identifiers

    • Phenylmethanamine
    • TISSUEPREP EMBEDDING MEDIA
    • RARECHEM AL BW 0006
    • PHENYLMETHYLAMINE
    • N-BENZYLAMINE
    • (aminomethyl)benzene
    • (phenylmethyl)amine[qr]
    • alpha-aminotoluene[qr]
    • Aminotoluene
    • Benzylamine
    • A-AMINOTOLUENE
    • BENZENEMETHANAMINE
    • Benzylamin
    • BENZYLAMIN, (ACIDIMETRISCH)
    • BENZYLAMINE (100 ML )
    • BENZYLAMINE FOR SYNTHESIS
    • PHENYL-METHANAMINE
    • phenylmethanaminium
    • α-Aminotoluene
    • alpha-Aminotoluene
    • BZA
    • Moringine
    • sumine2006
    • sumine2005
    • moringine[qr]
    • BenzylaMine 0
    • Sumine 2005
    • omega-Aminotoluene
    • omega-aminotoluene[qr]
    • benzyl amine
    • MFCD00135579
    • 1-phenylmethanamine
    • ABN
    • laquo Omegaraquo -aminotoluene
    • QuadraPure(TM) Benzylamine
    • NCGC00166029-01
    • 89551-24-6
    • .alpha.-Aminotoluene
    • EN300-16215
    • DTXCID201839
    • F2190-0388
    • 1219802-81-9
    • NCIOpen2_007746
    • bezylamine
    • Benzylamine; 1-Phenylmethanamine; Lacosamide Imp. J (Pharmeuropa)
    • MFCD00130502
    • 100-46-9
    • LACOSAMIDE IMPURITY J [EP IMPURITY]
    • Epitope ID:141489
    • BENZYLAMINE [MI]
    • DB02464
    • QuadraPure(R) BZA, 400-1100 mum, extent of labeling: 20 mg/g loading, macroporous
    • NSC8046
    • Benzenemethanamine, 9CI
    • NCGC00166029-02
    • InChI=1/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H
    • STR00195
    • UNII-A1O31ROR09
    • LACOSAMIDE IMPURITY J (EP IMPURITY)
    • CHEMBL522
    • phenylmethyl amine
    • EC 202-854-1
    • Benzylamine, for GC derivatization, >=99.0%
    • Benzylamine, ReagentPlus(R), 99%
    • DTXSID5021839
    • Bzl-NH2
    • 1utj
    • Sumine 2006
    • a-Aminotoluene
    • Benzylamine, purified by redistillation, >=99.5%
    • CHEBI:40538
    • NCGC00254835-01
    • NS00009841
    • QuadraPure(TM) BZA
    • HSDB 2795
    • 1utn
    • aminomethylbenzene
    • FT-0622834
    • Tox21_300933
    • Benzylamine, reagent grade
    • Q424000
    • Monobenzylamine
    • CAS-100-46-9
    • (Aminomethyl)benzene
    • Benzylamine, analytical standard
    • BDBM10999
    • BENZYLAMINE [HSDB]
    • Benzyl-d7-amine
    • SCHEMBL373
    • .omega.-Aminotoluene
    • A1O31ROR09
    • AKOS000119096
    • BnNH2
    • NH2Bn
    • (Phenylmethyl)amine
    • benzyl-2,3,4,5,6-d5-amine
    • FT-0622836
    • TOLUENE,ALPHA-AMINO
    • benzyl-amine
    • BRD-K76133116-001-01-2
    • NSC 8046
    • BRN 0741984
    • MFCD00145849
    • 4-12-00-02155 (Beilstein Handbook Reference)
    • B0406
    • EINECS 202-854-1
    • N-Benzylamine
    • N-(phenylmethyl)amine
    • TETRACYCLOHEXYLORTHOSILICATE
    • NSC-8046
    • 3F830B2A-ABAA-4E26-971C-53B1C7485954
    • MFCD00008106
    • BP-31247
    • benzylarnine
    • 2bza
    • AI3-15299
    • SMR000875242
    • MLS001332428
    • MLS001332427
    • Benzylamine hydrochloride
    • 200-400 mesh, extent of labeling: 1.5-2.0 mmol/g loading, 2 % cross-linked
    • Benzylamine, redistlled from glass
    • Zinc diethyldithiocarbamate
    • BENZYLAMINE
    • Benzylamine, redistilled from glass
    • Phenylmethylamine
    • phenylmethanamine
    • Benzenemethanamine
    • STL115534
    • +Expand
    • MFCD00008106
    • WGQKYBSKWIADBV-UHFFFAOYSA-N
    • 1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2
    • NCC1C=CC=CC=1
    • 741984

Computed Properties

  • 107.07300
  • 1
  • 1
  • 1
  • 107.073499
  • 8
  • 55.4
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26

Experimental Properties

  • 1.84560
  • 26.02000
  • 1125
  • n20/D 1.543(lit.)
  • dissolution
  • 184-185 °C(lit.)
  • 10 °C (lit.)
  • 0.7±0.3 mmHg at 25°C
  • Fahrenheit: 149 ° f
    Celsius: 65 ° c
  • alcohol: miscible
  • Oil
  • 11.4 (100g/l, H2O, 20℃)
  • Stability Combustible. Incompatible with strong oxidizing agents, strong acids.
  • It is miscible with water, ethanol and ether, soluble in acetone and benzene, and slightly soluble in chloroform.
  • Air Sensitive
  • 9.33(at 25℃)
  • 0.981 g/mL at 25 °C(lit.)

Phenylmethanamine Security Information

  • GHS05 GHS05 GHS07 GHS07
  • DP1488500
  • 1
  • 8
  • S26-S36/37/39-S45
  • II
  • II
  • R21/22; R34
  • 8
  • C C
  • UN 2735 8/PG 2
  • H302,H312,H314
  • P280,P305+P351+P338,P310
  • dangerous
  • room temp
  • II
  • 21/22-34
  • Danger
  • Yes
  • 0.7-8.2%(V)
  • 8
  • 34

Phenylmethanamine Customs Data

  • 2921499090
  • China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Phenylmethanamine Synthesis

Phenylmethanamine Related Literature